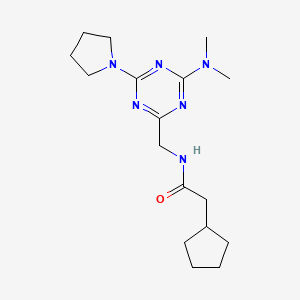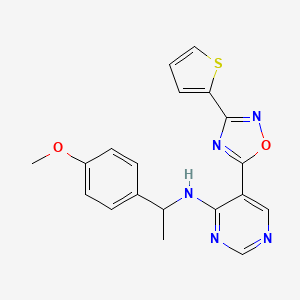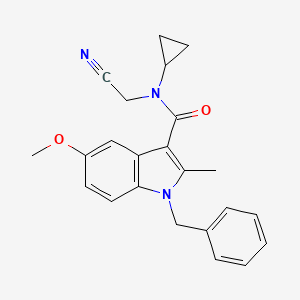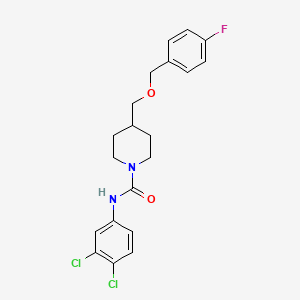
2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions The synthesis of this compound involves multiple steps, starting with the preparation of intermediates. Typically, it involves the reaction of cyclopentanone with a suitable amine to form the cyclopentyl intermediate. This intermediate is then reacted with dimethylamine and pyrrolidine in the presence of a triazine derivative to form the desired product. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to ensure the efficiency of the reactions.
Industrial Production Methods For large-scale production, the process is optimized to ensure maximum yield and purity. This might involve the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions it Undergoes 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide can undergo various types of chemical reactions including:
Oxidation
: Often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction
: Using reducing agents like lithium aluminium hydride.
Substitution
: Both nucleophilic and electrophilic substitution reactions can occur.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminium hydride.
Solvents such as dichloromethane and ethanol.
Catalysts including palladium on carbon for hydrogenation reactions.
Major Products Formed from These Reactions
Oxidized derivatives of the compound.
Reduced forms, potentially involving the removal of the dimethylamino group.
Various substituted products depending on the specific conditions and reagents used.
科学研究应用
This compound finds applications across various fields:
Chemistry
: As a building block in the synthesis of more complex molecules.
Biology
: In the study of molecular interactions due to its unique structure.
Medicine
: Potential therapeutic applications are being explored, particularly in the design of new drugs.
Industry
: Used in the manufacture of specialty chemicals and as a precursor in various chemical processes.
作用机制
The mechanism by which 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. Typically, it may interact with certain enzymes or receptors, modulating their activity. The detailed pathways are subject to ongoing research and could provide insights into its potential therapeutic uses.
相似化合物的比较
When compared with similar compounds, such as N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide (without the cyclopentyl group), 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide stands out due to its cyclopentyl moiety, which imparts unique physicochemical properties. This uniqueness could potentially lead to different biological activities and applications.
属性
IUPAC Name |
2-cyclopentyl-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-22(2)16-19-14(20-17(21-16)23-9-5-6-10-23)12-18-15(24)11-13-7-3-4-8-13/h13H,3-12H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDZOLBOQXGIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2563580.png)
![4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2563581.png)



![N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2563591.png)
![ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2563592.png)


![4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide](/img/structure/B2563597.png)

![3-allyl-2-((4-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563600.png)
![3-(2-BROMOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2563601.png)

